molecular formula C22H18N4O4 B2469454 N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923234-46-2

N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2469454
CAS No.: 923234-46-2
M. Wt: 402.41
InChI Key: ZKZWFQBQOOUWDY-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core fused with a tetrahydro ring system. Key substituents include:

  • 5-methyl and 3-phenyl groups: Enhance lipophilicity and steric bulk.
  • Carboxamide at position 7: A critical pharmacophore for target binding, commonly seen in kinase inhibitors .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-13(27)14-7-6-8-15(11-14)23-20(28)17-12-25(2)19-18(17)24-22(30)26(21(19)29)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,23,28)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZWFQBQOOUWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 923234-46-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4C_{22}H_{18}N_{4}O_{4}, with a molecular weight of 402.4 g/mol. The structure features a pyrrolopyrimidine core which is known for various biological activities. The compound's structural characteristics suggest potential interactions with biological targets relevant to therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives tested against HepG2 and MCF-7 cells exhibited IC50 values as low as 0.76 μM, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism underlying the anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways such as VEGFR-2. Compounds have been shown to upregulate pro-apoptotic factors like caspase-3 and caspase-9 in treated cells .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating a series of pyrrolopyrimidine derivatives found that certain modifications significantly increased their anticancer efficacy. These modifications included acetylation and methylation at specific positions on the phenyl rings . The derivatives showed enhanced selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Testing
In a comparative study on similar compounds, several pyrrolopyrimidine derivatives were synthesized and screened for antimicrobial activity. Results indicated that modifications at the 5-position led to increased activity against Gram-positive and Gram-negative bacteria .

Research Findings Summary

Activity Type Findings
AnticancerSignificant cytotoxicity against HepG2 (IC50 = 0.76 μM) and MCF-7 (IC50 = 1.08 μM) .
Apoptosis InductionUpregulation of caspases in cancer cells leading to increased apoptosis .
AntimicrobialRelated compounds showed activity against various pathogens; structural modifications enhanced efficacy .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The inhibition of this enzyme can lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrrolo[3,2-d]pyrimidine derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting multiple receptor tyrosine kinases (RTKs) involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the phenyl rings and the incorporation of various substituents can enhance its potency and selectivity against specific targets. For example:

Modification Effect
Addition of halogensIncreased potency against VEGFR
Alkyl substitutions on nitrogenImproved solubility and bioavailability
Variations in carbon skeletonsAltered binding affinity to target enzymes

In Silico Studies

A case study involving molecular docking simulations demonstrated that N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl derivatives bind effectively to the active site of 5-lipoxygenase. The binding energy calculations indicated a strong interaction between the compound and the enzyme, suggesting a potential pathway for drug development targeting inflammatory diseases .

In Vivo Efficacy

In vivo studies using animal models have shown that derivatives of this compound can significantly reduce tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in tumor cells. These findings highlight the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives in cancer treatment .

Comparison with Similar Compounds

Core Structure Variations

Table 1: Core Heterocycle Comparison
Compound Core Structure Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine Tetrahydro ring at positions 2,4; fused pyrrole-pyrimidine system
Ethyl 3-(4-chlorophenyl)... () Pyrrolo[3,2-d]pyrimidine Ethyl carboxylate at position 7; chlorophenyl and dipentylamino groups
7-(3-Hydroxyphenyl)... () Triazolo[1,5-a]pyrimidine Triazole fused with pyrimidine; hydroxyl and methoxy substituents
5-(4-Methoxyphenyl)... () Thiazolo[3,2-a]pyrimidine Thiazole ring fused with pyrimidine; methoxyphenyl and methyl groups
Compound 3b () Pyrimido[4,5-d]pyrimidinone Dual pyrimidine fusion; acrylamide and piperazine substituents

Key Insights :

  • The pyrrolo[3,2-d]pyrimidine core (target and ) offers planar rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
  • Triazolo and thiazolo cores () introduce additional nitrogen or sulfur atoms, altering electronic properties and solubility.
  • Larger fused systems (e.g., pyrimido[4,5-d]pyrimidinone in ) may enhance binding affinity but reduce synthetic accessibility .

Substituent Analysis

Table 2: Substituent Impact on Properties
Compound Position 7 Substituent Position 3/5 Substituents Physicochemical Implications
Target Compound Carboxamide 3-phenyl, 5-methyl Moderate logP (~2.5–3.5); moderate solubility
Compound Ethyl carboxylate 4-chlorophenyl, dipentylamino Higher logP (>4); poor aqueous solubility
Compound Carboxamide 3-hydroxyphenyl, 2-methoxyphenyl Lower logP (~2.0); improved solubility via polar groups
Compound Carboxamide 4-methoxyphenyl, methyl Balanced logP (~3.0); methoxy enhances metabolic stability

Key Insights :

  • The carboxamide group (target, ) is critical for hydrogen bonding with biological targets, whereas ethyl carboxylate () may reduce affinity due to ester hydrolysis susceptibility.
  • Hydroxyl and methoxy groups () improve solubility but may increase metabolic clearance.
  • Chlorophenyl and dipentylamino groups () enhance lipophilicity, favoring blood-brain barrier penetration but risking toxicity .

Q & A

Q. How should researchers interpret conflicting bioactivity data between in vitro and in silico models?

  • Answer :
  • False positives in silico : Validate docking hits with orthogonal assays (e.g., SPR for binding affinity).
  • Cellular context : Account for efflux pumps or metabolic enzymes in cell lines that may reduce observed activity .
  • Structural analogs : Cross-reference with compounds like ’s pyrazolo[1,5-a]pyrimidines to identify scaffold-specific trends .

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